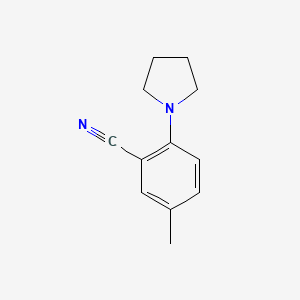
5-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Overview
Description
5-Methyl-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds similar to 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile has been reported in the literature . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile is characterized by a pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
PET Imaging Agents
- Metabotropic Glutamate Receptor Subtype 5 Imaging : Analogues of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile, like 3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile, exhibit high binding affinity and are used as positron emission tomography (PET) imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5) in the brain (Shimoda et al., 2016).
Selective Androgen Receptor Modulators
- Androgen Receptor Modulation : A derivative of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile, 4-(5-oxopyrrolidine-1-yl)benzonitrile, has been found to be a selective androgen receptor modulator (SARM). It exhibits anabolic effects on organs like muscles and the central nervous system, without affecting the prostate (Aikawa et al., 2017).
Antimicrobial Activity
- Antimycobacterial Agents : Derivatives like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate show interesting antimicrobial activity, particularly against bacterial strains like A. baumannii and M. tuberculosis (Nural et al., 2018).
Glutamate Receptor Antagonists
- Metabotropic Glutamate Receptor Antagonism : Compounds derived from 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile are used as potent and selective metabotropic glutamate subtype 5 receptor antagonists. These have applications in neurology and are valuable for their brain penetration and oral bioavailability (Huang et al., 2004).
Antiepileptic Drugs
- Treatment of Partial Onset Epilepsy : Perampanel, a derivative of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile, is an antiepileptic drug used for the treatment of partial-onset seizures. It inhibits AMPA-induced increases in intracellular Ca2+ and selectively blocks AMPA receptor-mediated synaptic transmission, reducing neuronal excitation (Shih et al., 2013).
Kappa-Opioid Receptors
- Kappa-Opioid Receptor Antagonism : Another derivative, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, serves as a kappa-opioid receptor antagonist. It shows potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Future Directions
The future directions for research on 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
5-methyl-2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-4-5-12(11(8-10)9-13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKAWPOBMKKDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyrrolidin-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



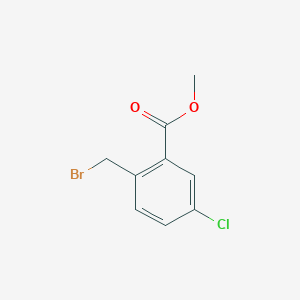
![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)
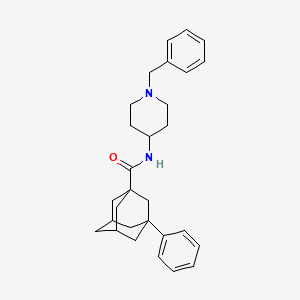
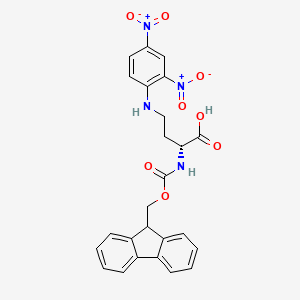
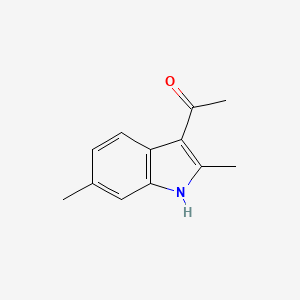
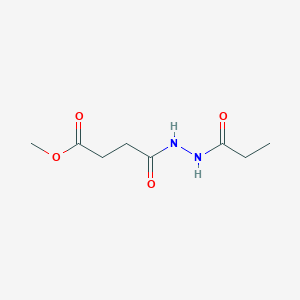
![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)
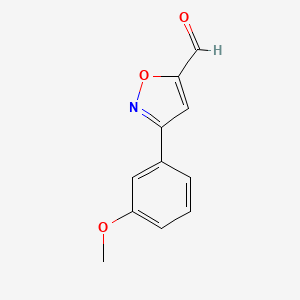
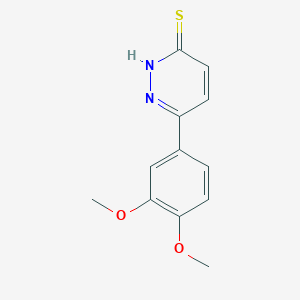
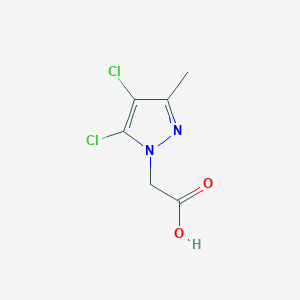
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)
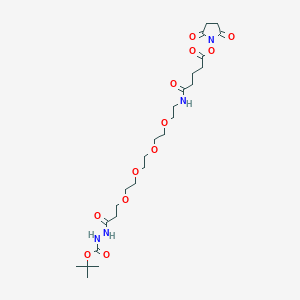
![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)
![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)